molecular formula C21H25FN8O3S B2437587 2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine CAS No. 1203059-86-2

2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B2437587
CAS No.: 1203059-86-2
M. Wt: 488.54
InChI Key: AUUBFJBYFQQSQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine” is a complex organic compound that features a combination of several functional groups, including a sulfonyl group, a piperazine ring, an imidazole ring, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine” typically involves multi-step organic synthesis. The process may include:

    Formation of the sulfonyl piperazine intermediate: This step involves the reaction of 5-fluoro-2-methylbenzenesulfonyl chloride with piperazine under basic conditions.

    Formation of the triazine ring: This step involves the cyclization of appropriate precursors to form the 1,3,5-triazine ring.

    Coupling reactions: The sulfonyl piperazine intermediate is then coupled with the triazine ring and the imidazole ring under suitable conditions to form the final compound.

    Morpholine addition: The final step involves the addition of morpholine to the triazine ring.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the phenyl ring.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can undergo substitution reactions, particularly at the imidazole and triazine rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Fluoro-methylbenzoic acid derivatives.

    Reduction products: Sulfide derivatives.

    Substitution products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound may be investigated for its potential as a ligand for various receptors or enzymes, given its structural complexity.

Medicine

Industry

In industrial applications, the compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine” would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)piperidine
  • 4-(4-(4-((5-fluoro-2-methylphenyl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)-1,3,5-triazin-2-yl)pyrrolidine

Uniqueness

The uniqueness of “2-[4-(5-fluoro-2-methylbenzenesulfonyl)piperazin-1-yl]-4-(1H-imidazol-1-yl)-6-(morpholin-4-yl)-1,3,5-triazine” lies in its combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

4-[4-[4-(5-fluoro-2-methylphenyl)sulfonylpiperazin-1-yl]-6-imidazol-1-yl-1,3,5-triazin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN8O3S/c1-16-2-3-17(22)14-18(16)34(31,32)30-8-6-27(7-9-30)19-24-20(28-10-12-33-13-11-28)26-21(25-19)29-5-4-23-15-29/h2-5,14-15H,6-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUBFJBYFQQSQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4C=CN=C4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.